1-(4-Aminophenyl)methanesulfonamide

概要

説明

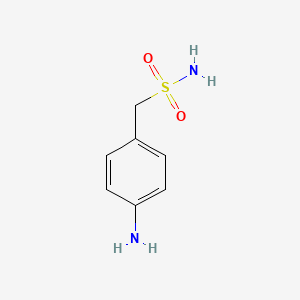

1-(4-Aminophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Aminophenyl)methanesulfonamide, commonly known as a sulfonamide compound, is characterized by its unique structure that includes a methanesulfonamide moiety linked to a para-aminophenyl group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfonamide functional group is crucial for its biological activity, enabling interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzymes involved in folate synthesis in bacteria. This mechanism is similar to that of other sulfonamides, which are known for their antimicrobial properties.

- Protein Binding : The compound can form covalent or non-covalent interactions with proteins, affecting their stability and function. This interaction can alter cellular pathways and contribute to its therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies suggest that this compound has significant antimicrobial properties, particularly against bacterial infections. It has been shown to inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.

- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated that the compound exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This suggests that the compound could serve as a potential alternative or adjunct therapy in antibiotic-resistant infections.

In Vivo Studies on Anti-inflammatory Effects

In vivo studies using animal models have demonstrated that this compound significantly reduces inflammation markers in induced arthritis models. The treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Treated | 75 | 100 |

These findings support the potential use of this compound in managing inflammatory conditions.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 1-(4-Aminophenyl)methanesulfonamide is its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit folate synthesis in bacteria, making them effective against a range of bacterial infections. Studies have indicated that this compound can bind effectively to enzymes involved in bacterial metabolism, suggesting its candidacy for drug development against resistant bacterial strains.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory properties of this compound. The dual functionality of the sulfonamide and allylic groups may provide synergistic effects in reducing inflammation, which is crucial for treating various inflammatory diseases.

Organic Synthesis

Synthesis of Quinazolin-4(3H)-ones

In organic chemistry, this compound is utilized in the synthesis of quinazolin-4(3H)-ones through a one-pot intermolecular annulation reaction involving o-amino benzamides and thiols. This method has shown high yields (up to 98%) for synthesizing diverse derivatives such as 2-aryl quinazolin-4(3H)-ones.

| Compound | Yield (%) | Methodology |

|---|---|---|

| 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one | Up to 98% | One-pot intermolecular annulation reaction |

| 3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide | Up to 98% | One-pot intermolecular annulation reaction |

Case Studies

Several studies have documented the successful application of this compound in various experimental settings:

- Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential as a new antimicrobial agent.

- Synthesis Applications : A study focusing on the synthesis of quinazolin-4(3H)-ones highlighted the efficiency of using 1-(4-Aminophenyl)methanesulfonamide in achieving high yields with minimal by-products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Aminophenyl)methanesulfonamide, and how can purity be optimized?

Answer:

- Synthesis: A common route involves sulfonation of 4-aminophenylmethane derivatives. For example, reacting 4-aminobenzyl chloride with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are typically used at 0–25°C .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm via HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization: Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) to minimize by-products like disubstituted sulfonamides.

Q. How is the structural integrity of this compound validated experimentally?

Answer:

- Spectroscopic Techniques:

- X-ray Crystallography: Single-crystal studies (e.g., using synchrotron radiation) reveal bond lengths (C-S: ~1.76 Å) and dihedral angles between aromatic and sulfonamide groups, critical for confirming stereoelectronic properties .

Q. What are the stability considerations for storing this compound in laboratory settings?

Answer:

- Storage Conditions: Store at room temperature in airtight, light-resistant containers. Avoid humidity to prevent hydrolysis of the sulfonamide group .

- Degradation Pathways: Exposure to UV light or acidic/basic conditions may cleave the sulfonamide bond. Monitor via periodic HPLC analysis for degradation products like 4-aminobenzyl alcohol or methanesulfonic acid .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what implications does this have for coordination chemistry?

Answer:

- Coordination Studies: The sulfonamide group acts as a monodentate ligand via the sulfonyl oxygen. For example, with Cu(II) in aqueous ethanol, it forms a 1:2 metal-ligand complex characterized by UV-Vis (λmax ~600 nm) and ESR spectroscopy (g∥ = 2.20, g⊥ = 2.06) .

- Applications: These complexes are explored as catalysts in oxidation reactions or as precursors for metal-organic frameworks (MOFs) with potential gas storage properties .

Q. What role does this compound play in modulating apoptosis pathways, and how can this be experimentally validated?

Answer:

- Mechanistic Insight: The compound inhibits Bcl-2 family proteins, promoting caspase-3 activation. Validate via flow cytometry (Annexin V/PI staining) and Western blot (cleaved PARP detection) in cancer cell lines (e.g., HeLa) .

- Dose-Dependent Effects: IC50 values vary (e.g., ~25 µM in MCF-7 cells vs. ~40 µM in HEK293), suggesting tissue-specific uptake. Use siRNA knockdown to confirm target specificity .

Q. How can structural modifications of this compound enhance its utility in materials science?

Answer:

- Fluorinated Derivatives: Introduce trifluoromethyl groups to the aromatic ring (via electrophilic substitution) to improve thermal stability (TGA shows decomposition >300°C) and solubility in organic solvents for optoelectronic applications .

- Polymer Integration: Copolymerize with styrene derivatives via free-radical initiation to create sulfonated polymers with proton-conducting properties for fuel cell membranes .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Source Analysis: Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration in cell media). Replicate experiments under standardized protocols (e.g., RPMI-1640 + 10% FBS, 48-hour exposure) .

- Metabolic Interference: Check for off-target effects using kinase profiling assays (e.g., Eurofins KinaseScan) to rule out nonspecific inhibition .

Q. What advanced computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), predicting nucleophilic attack sites at the sulfonamide sulfur .

- MD Simulations: Simulate solvent interactions (e.g., in DMSO) to assess diffusion coefficients and aggregation tendencies, critical for catalytic applications .

特性

IUPAC Name |

(4-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOKQYEVIDMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445328 | |

| Record name | 1-(4-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-84-3 | |

| Record name | 1-(4-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。